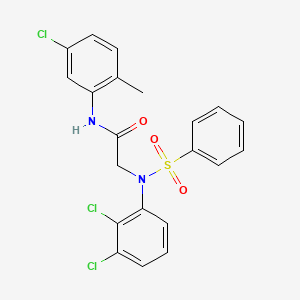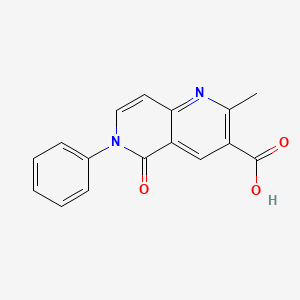
N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as AFPG, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential in the field of drug development due to its unique structure and properties.
Mecanismo De Acción
The mechanism of action of N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the death of cancer cells and a reduction in inflammation.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to have a high degree of stability. However, there are also limitations to its use. N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a relatively new compound, and its safety and efficacy have not been fully established. Additionally, it may have limited solubility in certain solvents, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of focus is the development of new drugs based on N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. Researchers are exploring the potential of N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide derivatives for use in cancer and inflammatory disease treatment. Additionally, there is ongoing research on the mechanism of action of N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which could provide insight into its potential therapeutic applications.
Conclusion:
In conclusion, N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, or N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, is a promising compound for use in scientific research. Its unique structure and properties make it a potential candidate for the development of new drugs for cancer and inflammatory diseases. While there are still limitations to its use, ongoing research on N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide could lead to new breakthroughs in the field of drug development.
Métodos De Síntesis
The synthesis of N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of N-allylglycine with 2-fluorobenzylamine, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is purified through recrystallization to obtain N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in its pure form.
Aplicaciones Científicas De Investigación
N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential use in the development of new drugs. It has been found to have activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, N~1~-allyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-2-12-19-17(21)13-20(16-11-7-6-10-15(16)18)24(22,23)14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXAPFYLIVCPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(C1=CC=CC=C1F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5144611.png)

![7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5144626.png)

![2-(2-chlorophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5144657.png)
![N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5144664.png)
![1-(3-chlorophenyl)-3-[(3-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5144672.png)
![(3,4-dimethoxybenzyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5144679.png)
![3-hydroxy-10-(4-methylbenzyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium chloride](/img/structure/B5144689.png)

![2,4a,7,7,10a-pentamethyl-4a,5,6,6a,7,8,9,10,10a,10b-decahydro-1H-naphtho[1,2-e][1,2]oxazine](/img/structure/B5144703.png)

